molecular formula C11H6BrClN2O2 B13925547 8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B13925547
M. Wt: 313.53 g/mol
InChI Key: WIUKUXIXHNAVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the benzofuro[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a bromine atom at the 8th position, a chloromethyl group at the 2nd position, and a benzofuro[3,2-d]pyrimidin-4(3H)-one core

Preparation Methods

The synthesis of 8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Chloromethylation: The addition of a chloromethyl group at the 2nd position.

    Cyclization: Formation of the benzofuro[3,2-d]pyrimidin-4(3H)-one core through intramolecular reactions.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yields and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the chloromethyl group to a methyl group.

    Substitution: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can be compared with other similar compounds in the benzofuro[3,2-d]pyrimidine family. Some similar compounds include:

    2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one: Lacks the bromine atom at the 8th position.

    8-bromo-2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one: Lacks the chloromethyl group at the 2nd position.

    8-bromo-2-(hydroxymethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one: Has a hydroxymethyl group instead of a chloromethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H6BrClN2O2

Molecular Weight

313.53 g/mol

IUPAC Name

8-bromo-2-(chloromethyl)-3H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H6BrClN2O2/c12-5-1-2-7-6(3-5)9-10(17-7)11(16)15-8(4-13)14-9/h1-3H,4H2,(H,14,15,16)

InChI Key

WIUKUXIXHNAVES-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(O2)C(=O)NC(=N3)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.